Endobenzyline bromide
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Overview
Description
Preparation Methods
Endobenzyline bromide can be synthesized through several methods. One efficient method involves the bromination of benzylic compounds using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) followed by debromination with diethyl phosphite and N,N-diisopropylethylamine . This method yields high-purity monobromides. Industrial production methods often involve similar bromination techniques, ensuring the compound’s high yield and purity.
Chemical Reactions Analysis
Endobenzyline bromide undergoes various chemical reactions, including:
Bromination: The compound can be brominated using NBS in CCl4.
Oxidation: Benzylic oxidation can be achieved using potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include NBS for bromination and KMnO4 for oxidation. Major products formed from these reactions include benzylic bromides and carboxylic acids .
Scientific Research Applications
Endobenzyline bromide has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Endobenzyline bromide can be compared to other benzylic bromides and anticholinergic agents:
Benzylic Bromides: Similar compounds include benzyl bromide and p-bromobenzyl bromide, which also undergo bromination and oxidation reactions.
Anticholinergic Agents: Compounds like ipratropium and atropine share similar mechanisms of action by blocking muscarinic receptors.
This compound is unique due to its specific molecular structure and high efficacy in blocking cholinergic receptors, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
52080-56-5 |
---|---|
Molecular Formula |
C20H28BrNO3 |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
2-[2-(2-bicyclo[2.2.1]hept-5-enyl)-2-hydroxy-2-phenylacetyl]oxyethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C20H28NO3.BrH/c1-21(2,3)11-12-24-19(22)20(23,17-7-5-4-6-8-17)18-14-15-9-10-16(18)13-15;/h4-10,15-16,18,23H,11-14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QNLXHSHSGBVAHM-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C(C1CC2CC1C=C2)(C3=CC=CC=C3)O.[Br-] |
Origin of Product |
United States |
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